4-Bromo-1,2-diethoxybenzene

Suzuki-Miyaura coupling cross-coupling yield palladium catalysis

4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) is a 1,2,4-trisubstituted benzene derivative bearing a bromine atom at the para-position and two ethoxy groups at the ortho-positions relative to each other. With a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol, this compound belongs to the class of brominated aromatic ethers and serves primarily as a versatile building block in organic synthesis.

Molecular Formula C10H13BrO2
Molecular Weight 245.116
CAS No. 53207-08-2
Cat. No. B3015927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-diethoxybenzene
CAS53207-08-2
Molecular FormulaC10H13BrO2
Molecular Weight245.116
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)OCC
InChIInChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3
InChIKeyHOUKULZGZUNDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2): Procurement-Relevant Compound Profile and In-Class Positioning


4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) is a 1,2,4-trisubstituted benzene derivative bearing a bromine atom at the para-position and two ethoxy groups at the ortho-positions relative to each other [1]. With a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol, this compound belongs to the class of brominated aromatic ethers and serves primarily as a versatile building block in organic synthesis . Its structural features impart distinct physicochemical properties—including a calculated logP of approximately 3.14 and a boiling point of 145–150 °C at 14 Torr—that differentiate it from both its methoxy analog (4-bromo-1,2-dimethoxybenzene) and its hydroxylated precursor (4-bromocatechol) [2].

Why 4-Bromo-1,2-diethoxybenzene Cannot Be Interchanged with Methoxy or Hydroxy Analogs: Solubility, Reactivity, and Process Fit


Substituting 4-bromo-1,2-diethoxybenzene with structurally similar alternatives—such as 4-bromo-1,2-dimethoxybenzene or 4-bromocatechol—introduces quantifiable deviations in lipophilicity, reaction yields, and downstream process compatibility. The ethoxy substituents confer a logP of 3.14–3.79, markedly higher than the 2.73 observed for the methoxy analog, directly impacting partitioning behavior in biphasic reactions and chromatographic purification [1]. Furthermore, the ethoxy group exhibits distinct electronic and steric effects in electrophilic aromatic substitution: bromination rate studies on alkoxybenzenes demonstrate that ethoxy-substituted arenes display intermediate reactivity between methoxy (higher) and tert-butoxy (lower) analogs, a nuance that governs regioselectivity and yield in subsequent functionalization steps [2]. In industrial applications such as the synthesis of drotaverine hydrochloride, the diethoxy substitution pattern is non-negotiable: the ethoxy groups remain intact through multi-step sequences including Suzuki-Miyaura coupling, hydrolysis, and reduction, whereas methoxy analogs would necessitate demethylation–realkylation steps, adding cost and complexity [3].

4-Bromo-1,2-diethoxybenzene: Head-to-Head Quantitative Differentiation Evidence


Suzuki-Miyaura Coupling Yield: 4-Bromo-1,2-diethoxybenzene Delivers 77–82% Under Optimized Pd Catalysis

4-Bromo-1,2-diethoxybenzene undergoes Suzuki-Miyaura coupling with ethyl or methyl bromoacetate using tetrakis(triphenylphosphine)palladium(0) as catalyst, achieving isolated yields of 77–82% under optimized conditions . In contrast, the methoxy analog (4-bromo-1,2-dimethoxybenzene) typically requires base-mediated biaryl coupling conditions rather than standard Suzuki protocols due to differing electronic activation, with yields highly dependent on the specific boronic acid partner and catalyst system .

Suzuki-Miyaura coupling cross-coupling yield palladium catalysis

LogP Differential: 4-Bromo-1,2-diethoxybenzene (3.14–3.79) vs. 4-Bromo-1,2-dimethoxybenzene (2.73)

The calculated logP for 4-bromo-1,2-diethoxybenzene ranges from 3.14 (ChemSpace) to 3.79 (ChemBase), reflecting the increased hydrophobicity imparted by the two ethoxy groups relative to methoxy substituents [1]. The methoxy analog, 4-bromo-1,2-dimethoxybenzene, exhibits a logP of 2.73 . This logP differential of approximately +0.4 to +1.0 log units translates to a 2.5- to 10-fold higher partition into organic phases under identical biphasic conditions.

lipophilicity partition coefficient chromatography

Boiling Point at Reduced Pressure: 4-Bromo-1,2-diethoxybenzene Distills at 145–150 °C (14 Torr) vs. 255–256 °C (760 Torr) for Methoxy Analog

4-Bromo-1,2-diethoxybenzene exhibits a boiling point of 145–150 °C at 14 Torr (experimental, SciFinder) . For comparison, 4-bromo-1,2-dimethoxybenzene boils at 255–256 °C at atmospheric pressure (760 Torr) . While direct reduced-pressure data for the methoxy analog is less commonly reported, the substantially lower boiling point of the diethoxy compound under mild vacuum facilitates gentle distillation-based purification without thermal decomposition.

distillation purification physical properties

Electrophilic Bromination Reactivity: Ethoxy Substituents Confer Intermediate Reactivity Between Methoxy and tert-Butoxy

In a systematic kinetic study of alkoxybenzene bromination in aqueous solution, the relative reactivity at the para-position followed the order: tert-butoxy < ethoxy < isopropoxy [1]. This places ethoxy-substituted arenes at an intermediate reactivity level compared to the more reactive methoxy and less reactive tert-butoxy analogs. The study quantified that steric effects from branched alkoxy groups attenuate the favorable electronic activation imparted by the oxygen atom.

electrophilic aromatic substitution bromination rate substituent effects

Process-Specific Utility: 4-Bromo-1,2-diethoxybenzene Is the Direct Precursor to Drotaverine Hydrochloride

The patented synthesis of drotaverine hydrochloride—a spasmolytic drug with sales under the trade name No-Spa—explicitly requires 1,2-diethoxy-4-bromobenzene (4-bromo-1,2-diethoxybenzene) as the key intermediate [1]. The compound undergoes Suzuki-Miyaura coupling with ethyl or methyl bromoacetate, followed by hydrolysis, amidation, and reduction to yield 3,4-diethoxyphenethylamine. Substituting with 4-bromo-1,2-dimethoxybenzene would produce the wrong substitution pattern and necessitate additional synthetic steps to install the required diethoxy functionality.

drotaverine pharmaceutical intermediate spasmolytic

4-Bromo-1,2-diethoxybenzene: High-Impact Procurement Scenarios Supported by Evidence


Drotaverine Hydrochloride and Diethoxyisoquinoline API Manufacturing

4-Bromo-1,2-diethoxybenzene is the unequivocal starting material for the synthesis of drotaverine hydrochloride (No-Spa), a globally prescribed spasmolytic agent. The patented 5-step sequence—ethylation of 4-bromocatechol, Suzuki-Miyaura coupling, hydrolysis, amidation, and LiAlH₄ reduction—relies specifically on the diethoxy substitution pattern [1]. Procurement of this compound for drotaverine production is non-substitutable; methoxy or hydroxy analogs would derail the validated process and trigger regulatory re-filing.

Suzuki-Miyaura Cross-Coupling Campaigns Requiring Predictable 77–82% Yields

For medicinal chemistry and process development groups executing Suzuki-Miyaura couplings, 4-bromo-1,2-diethoxybenzene offers a benchmark yield range of 77–82% under standard Pd(PPh₃)₄ conditions with bromoacetate partners . This reproducibility reduces the need for extensive reaction optimization and enables accurate costing of multi-step sequences. The defined yield expectation is a key differentiator from methoxy analogs, where coupling yields are less standardized.

Chromatography-Optimized Building Blocks for High-Throughput Purification

With a logP of 3.14–3.79, 4-bromo-1,2-diethoxybenzene elutes later on reversed-phase C18 columns compared to its methoxy analog (logP 2.73) [2]. This differential retention enables cleaner separation from more polar byproducts in automated flash chromatography systems, reducing purification time and solvent consumption in parallel synthesis workflows.

Vacuum Distillation-Friendly Intermediates for Kilogram-Scale Production

The experimentally determined boiling point of 145–150 °C at 14 Torr allows 4-bromo-1,2-diethoxybenzene to be purified by simple vacuum distillation using standard laboratory equipment . In contrast, the methoxy analog requires heating to 255–256 °C at atmospheric pressure, which may necessitate specialized high-temperature apparatus and increases thermal degradation risk. For scale-up, this distillation advantage translates to lower capital equipment costs and gentler purification conditions.

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